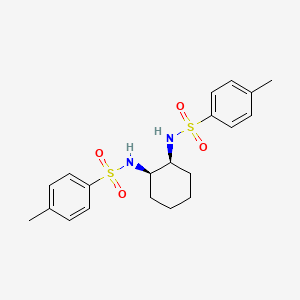
N,N'-(Rel-(1R,2S)-Cyclohexane-1,2-diyl)bis(4-methylbenzenesulfonamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(Rel-(1R,2S)-Cyclohexane-1,2-diyl)bis(4-methylbenzenesulfonamide): is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with two sulfonamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Rel-(1R,2S)-Cyclohexane-1,2-diyl)bis(4-methylbenzenesulfonamide) typically involves the reaction of (1R,2S)-cyclohexane-1,2-diamine with 4-methylbenzenesulfonyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to a more consistent and scalable production process .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(Rel-(1R,2S)-Cyclohexane-1,2-diyl)bis(4-methylbenzenesulfonamide) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Applications De Recherche Scientifique
N,N’-(Rel-(1R,2S)-Cyclohexane-1,2-diyl)bis(4-methylbenzenesulfonamide) has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism by which N,N’-(Rel-(1R,2S)-Cyclohexane-1,2-diyl)bis(4-methylbenzenesulfonamide) exerts its effects involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyclohexane ring provides a rigid framework that enhances the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-(Rel-(1R,2R)-Cyclohexane-1,2-diyl)bis(4-methylbenzenesulfonamide)
- N,N’-(Rel-(1S,2S)-Cyclohexane-1,2-diyl)bis(4-methylbenzenesulfonamide)
- N,N’-(Rel-(1R,2S)-Cyclohexane-1,2-diyl)bis(4-chlorobenzenesulfonamide)
Uniqueness
N,N’-(Rel-(1R,2S)-Cyclohexane-1,2-diyl)bis(4-methylbenzenesulfonamide) is unique due to its specific stereochemistry and the presence of methyl groups on the benzene rings. This configuration can lead to distinct chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C20H26N2O4S2 |
|---|---|
Poids moléculaire |
422.6 g/mol |
Nom IUPAC |
4-methyl-N-[(1R,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide |
InChI |
InChI=1S/C20H26N2O4S2/c1-15-7-11-17(12-8-15)27(23,24)21-19-5-3-4-6-20(19)22-28(25,26)18-13-9-16(2)10-14-18/h7-14,19-22H,3-6H2,1-2H3/t19-,20+ |
Clé InChI |
FIAAGQKYVFEMGC-BGYRXZFFSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H]2CCCC[C@@H]2NS(=O)(=O)C3=CC=C(C=C3)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2NS(=O)(=O)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















